methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an adamantyl group, a tetraazole ring, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with an appropriate formylating agent, such as paraformaldehyde, under acidic conditions to yield 4-formyl-1-piperazine.
Introduction of the Adamantyl Group: The next step involves the introduction of the adamantyl group through a nucleophilic substitution reaction. This can be achieved by reacting 4-formyl-1-piperazine with 2-adamantyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetraazole Ring: The resulting intermediate is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetraazole ring.
Thiophene Carboxylate Ester Formation: Finally, the thiophene carboxylate ester is introduced by esterification of the thiophene carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Cyclization: The tetraazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like potassium carbonate or sodium hydride.
Cyclization: Sodium azide, catalysts like copper sulfate or zinc chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders due to the presence of the piperazine ring.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with GABA receptors, while the adamantyl group could enhance the compound’s stability and bioavailability. The tetraazole ring may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds are known for their biological activities and are used in the treatment of various diseases, including cancer and neurological disorders.
Pyrazole Derivatives: These compounds contain a pyrazole ring and are used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate is unique due to its combination of a piperazine ring, an adamantyl group, a tetraazole ring, and a thiophene carboxylate ester. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C22H28N6O3S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
methyl 3-[5-[2-(4-formylpiperazin-1-yl)-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H28N6O3S/c1-31-20(30)19-18(2-7-32-19)28-21(23-24-25-28)22(27-5-3-26(13-29)4-6-27)16-9-14-8-15(11-16)12-17(22)10-14/h2,7,13-17H,3-6,8-12H2,1H3 |
InChI Key |
DFKWFZSPNOHICP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N6CCN(CC6)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.